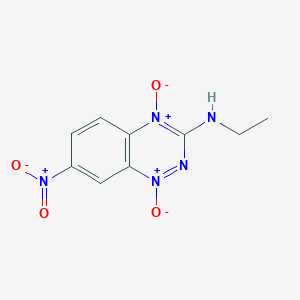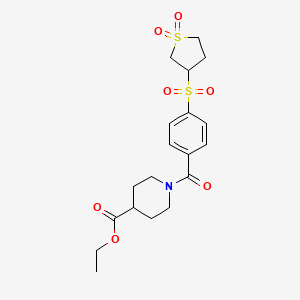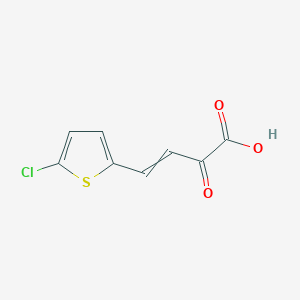
4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid is an organic compound with the molecular formula C8H7ClO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorinated thiophene ring attached to a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid typically involves the chlorination of thiophene derivatives followed by further functionalization. One common method involves the following steps:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride to produce 5-chlorothiophene.
Acylation: The chlorinated thiophene is then subjected to acylation using an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: The resulting intermediate is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxo group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorothiophene moiety can enhance binding affinity and specificity towards certain biological targets, influencing pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
5-Chlorothiophene-2-carboxylic acid: Similar structure but lacks the oxo group.
4-(5-Chlorothiophen-2-yl)benzoic acid: Contains a benzoic acid moiety instead of the butenoic acid.
Uniqueness
4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid is unique due to the combination of the chlorothiophene ring and the oxobutenoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
919476-19-0 |
|---|---|
Fórmula molecular |
C8H5ClO3S |
Peso molecular |
216.64 g/mol |
Nombre IUPAC |
4-(5-chlorothiophen-2-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C8H5ClO3S/c9-7-4-2-5(13-7)1-3-6(10)8(11)12/h1-4H,(H,11,12) |
Clave InChI |
DKZZLKHAJXHDIE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Cl)C=CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


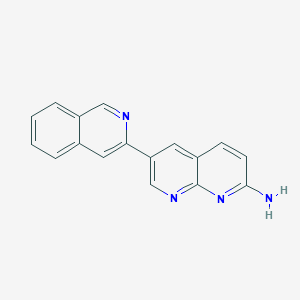
![[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12638047.png)
![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)
![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)

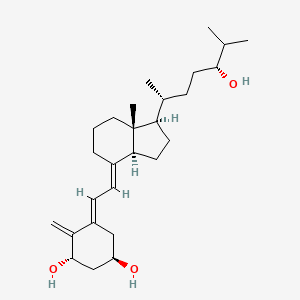
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12638071.png)
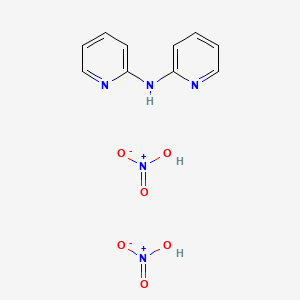
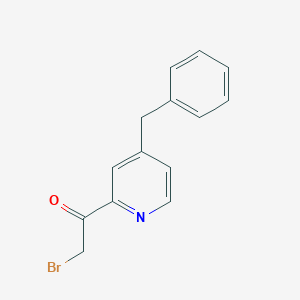
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12638094.png)
![N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide](/img/structure/B12638103.png)
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
